![molecular formula C20H24N2O2S B4657566 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4657566.png)
3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide
Overview
Description
3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide, also known as BCA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.
Mechanism of Action
The mechanism of action of 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide involves the inhibition of the bromodomain of BRD4, which prevents its binding to acetylated histones. This leads to the displacement of BRD4 from chromatin and the subsequent downregulation of gene expression. 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to be a potent and selective inhibitor of BRD4, with little or no effect on other members of the BET family of proteins.
Biochemical and Physiological Effects:
3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. It has also been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potency and selectivity as a BRD4 inhibitor. This allows researchers to study the specific role of BRD4 in various biological processes without affecting other members of the BET family of proteins. However, one of the limitations of using 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the use of 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide in scientific research. One potential application is in the development of new cancer therapies, as BRD4 has been shown to play a critical role in the growth and survival of cancer cells. Another potential application is in the study of the immune response, as 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to modulate the expression of cytokines and chemokines. Additionally, further research is needed to explore the potential of 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide as a therapeutic agent for other diseases and conditions.
Scientific Research Applications
3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide has been extensively used in scientific research as a tool to study the role of BRD4 in various biological processes. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression by binding to acetylated histones. 3-butoxy-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the binding of BRD4 to acetylated histones, leading to the downregulation of gene expression.
properties
IUPAC Name |
3-butoxy-N-[(2,3-dimethylphenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-4-5-12-24-17-10-7-9-16(13-17)19(23)22-20(25)21-18-11-6-8-14(2)15(18)3/h6-11,13H,4-5,12H2,1-3H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYBXGVYQLBULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[(2,3-dimethylphenyl)carbamothioyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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